molecular formula C20H22N2O5S2 B2973351 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 950383-67-2

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B2973351
CAS No.: 950383-67-2
M. Wt: 434.53
InChI Key: GVOPZYXZPGPIPW-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic organic compound notable for its unique chemical structure, which combines elements of sulfonyl, isoquinoline, and isothiazolidinone moieties. This combination endows the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of research and industry.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures starting with the preparation of the sulfonyl isoquinoline precursor. A common synthetic route involves the following key steps:

  • Sulfonylation of Isoquinoline: : 3,4-dihydroisoquinoline undergoes a sulfonylation reaction with a sulfonyl chloride to form the sulfonylated intermediate.

  • Formation of the Isothiazolidinone Ring: : The sulfonylated intermediate is then reacted with a 3,5-dimethylphenyl isothiocyanate under suitable conditions to form the isothiazolidinone ring, completing the synthesis of the target compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound is carried out using optimized and scalable reaction conditions. These may include the use of efficient catalysts, high-yield purification processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions

This compound can undergo various types of chemical reactions, such as:

  • Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert the sulfonyl group to a sulfide.

  • Substitution: : The aromatic ring and nitrogen-containing moiety provide sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents, alkylating agents, and various bases or acids depending on the specific substitution reaction.

Major Products Formed

Depending on the reaction conditions and reagents used, major products can include sulfoxides, sulfones, substituted aromatic compounds, and various reduced forms of the original compound.

Scientific Research Applications

  • Chemistry: : Utilized as a reagent and intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules and potential as a bioactive agent.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Used in the development of specialized materials and chemical processes.

Mechanism of Action

The biological and chemical effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide are mediated through several mechanisms:

  • Molecular Targets: : The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.

  • Pathways Involved: : Potential involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, this compound stands out due to its unique combination of sulfonyl, isoquinoline, and isothiazolidinone moieties. This structural uniqueness imparts distinct chemical reactivity and biological activity.

Similar Compounds

  • Sulfonyl Isoquinolines: : Compounds containing sulfonyl groups attached to isoquinoline structures.

  • Isothiazolidinones: : Compounds featuring the isothiazolidinone ring system.

  • Dimethylphenyl Derivatives: : Compounds with 3,5-dimethylphenyl groups, contributing to their chemical and biological properties.

This detailed overview highlights the multifaceted nature of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide, showcasing its synthetic methods, reactions, applications, and uniqueness among related compounds. Science is totally fascinating, isn't it?

Properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-14-11-18(22-19(23)8-10-28(22,24)25)12-15(2)20(14)29(26,27)21-9-7-16-5-3-4-6-17(16)13-21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOPZYXZPGPIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C)N4C(=O)CCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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